(3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone
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Overview
Description
(3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone: is an organic compound with the molecular formula C13H6ClF3O and a molecular weight of 270.63 g/mol . This compound is characterized by the presence of a methanone group bonded to a 3-chlorophenyl ring and a 2,3,4-trifluorophenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with 2,3,4-trifluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: (3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are employed.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, (3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology: In biological research, this compound is used to study the interactions of aromatic ketones with biological molecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It is used in the design and synthesis of new drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions, further affecting molecular interactions .
Comparison with Similar Compounds
- (2-Chlorophenyl)(2,3,4-trifluorophenyl)methanone
- (3-Chlorophenyl)(2,4,5-trifluorophenyl)methanone
- (2-Chlorophenyl)(2,4,5-trifluorophenyl)methanone
Uniqueness: (3-Chlorophenyl)(2,3,4-trifluorophenyl)methanone is unique due to the specific positioning of the chlorine and fluorine atoms on the aromatic rings. This arrangement influences its chemical reactivity and interactions with other molecules, making it distinct from similar compounds .
Properties
IUPAC Name |
(3-chlorophenyl)-(2,3,4-trifluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3O/c14-8-3-1-2-7(6-8)13(18)9-4-5-10(15)12(17)11(9)16/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBRTYPDJOSZMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=C(C(=C(C=C2)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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